
3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Overview
Description
3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a pyridine moiety and an aldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-(pyridin-2-yl)hydrazine with acetylacetone under acidic conditions, followed by oxidation to introduce the aldehyde group . The reaction conditions often involve refluxing in methanol with glacial acetic acid as a catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: 3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of pyridine derivatives with aldehydes through various synthetic methodologies. These methods include microwave-assisted synthesis, which enhances yield and reduces reaction time, aligning with green chemistry principles by minimizing the use of toxic solvents .
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial activity. Studies have shown that this compound demonstrates effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
Antioxidant Activity
Recent investigations have highlighted the antioxidant properties of this compound. It has been shown to protect DNA from oxidative damage caused by free radicals, which is crucial for preventing cellular aging and diseases such as cancer .
Central Nervous System Effects
The compound has been studied for its effects on the central nervous system (CNS). Some derivatives exhibit anxiolytic and analgesic properties, suggesting potential applications in treating anxiety disorders and pain management .
Case Study 1: Antimicrobial Screening
A study conducted on a series of pyrazole derivatives, including this compound, evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the pyrazole structure enhanced antimicrobial potency significantly .
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
3a | E. coli | 15 |
3b | S. aureus | 18 |
3c | P. aeruginosa | 12 |
Case Study 2: Antioxidant Evaluation
In another study assessing antioxidant activity, several pyrazole derivatives were tested for their ability to scavenge free radicals. The results showed that compounds with the pyridine moiety exhibited superior antioxidant capabilities compared to those without it .
Compound | DPPH Scavenging Activity (%) |
---|---|
1 | 75 |
2 | 60 |
3 | 85 |
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. For example, derivatives of this compound have been studied as inhibitors of cyclin-dependent kinases, which are crucial for cell cycle regulation . The molecular targets and pathways involved include binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: Contains a thiazole ring fused to the pyrazole, offering different electronic and steric properties.
Pyrazolo[3,4-d]pyrimidine: Features a fused pyrimidine ring, which can alter its biological activity and coordination chemistry.
Uniqueness: 3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the pyridine and aldehyde functionalities, which provide versatile sites for further chemical modifications and applications in various fields.
Biological Activity
3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde (also known as compound CID 22054403) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological activities, and potential therapeutic applications.
- Molecular Formula : C11H11N3O
- CAS Number : 22054403
- Structure : The compound features a pyrazole ring with methyl groups at positions 3 and 5, and a pyridine ring attached at position 1.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines such as:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
A study demonstrated that the compound could induce apoptosis in cancer cells through the modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. It has shown promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. In experimental models:
- Carrageenan-induced paw edema tests revealed significant reductions in inflammation.
- The compound exhibited an IC50 value comparable to standard anti-inflammatory drugs like diclofenac sodium .
Antimicrobial Activity
This compound has also been screened for antimicrobial properties. Various studies have reported its effectiveness against a range of bacterial strains, indicating potential use in treating infections .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound's structure allows it to bind effectively to COX enzymes, thereby reducing the production of pro-inflammatory mediators.
- Induction of Apoptosis : By modulating signaling pathways involved in cell survival and death, it promotes apoptosis in cancer cells.
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism involved activation of caspases and increased levels of reactive oxygen species (ROS), leading to cell death.
Case Study 2: Anti-inflammatory Effects
In vivo studies using rat models showed that administration of the compound significantly reduced inflammation markers compared to controls. Histopathological examinations revealed minimal tissue damage, suggesting a favorable safety profile.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation or Vilsmeier-Haack formylation. A literature method involves reacting 3,5-dimethyl-1H-pyrazole with 2-pyridyl halides under basic conditions, followed by formylation using POCl₃ and DMF . Optimization includes controlling temperature (60–80°C) and stoichiometric ratios of reagents. Purity can be enhanced via recrystallization from ethanol or column chromatography. For analogous structures, Claisen-Schmidt condensation has also been employed for aldehyde functionalization .
Q. What analytical techniques are recommended for structural characterization of this compound?
Key techniques include:
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and torsion angles (e.g., C4–N1–N2–C2 = −0.6° ).
- NMR spectroscopy: ¹H NMR confirms pyrazole and pyridine proton environments; ¹³C NMR identifies the aldehyde carbonyl (~190 ppm).
- FT-IR: Stretching vibrations for C=O (~1680 cm⁻¹) and aromatic C–H (~3100 cm⁻¹).
Refinement software like SHELXL (via SHELX suite) is critical for crystallographic data processing .
Q. What safety protocols should be followed when handling this compound?
Based on its Safety Data Sheet (SDS):
- Hazards: Skin irritation (H315), eye damage (H319), and respiratory tract irritation (H335) .
- Handling: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation.
- Storage: Keep in a cool, dry place away from oxidizers. Spills should be neutralized with inert absorbents.
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered atoms, twinning) be resolved for this compound?
Disorder in pyridine or pyrazole rings can arise from dynamic motion. Strategies include:
- Collecting data at low temperatures (e.g., 100 K) to reduce thermal motion .
- Using twin refinement algorithms in SHELXL for non-merohedral twinning .
- Validating hydrogen bonding networks (e.g., C–H···O interactions) via Hirshfeld surface analysis.
Q. What strategies improve regioselective functionalization of the pyrazole ring in this compound?
Regioselectivity is influenced by steric and electronic factors:
- Electrophilic substitution: The 4-carbaldehyde group directs further substitution to the pyrazole C-5 position due to its electron-withdrawing effect.
- Metal-catalyzed cross-coupling: Palladium catalysts enable selective C–H activation at the less hindered pyridine-adjacent site .
Comparative studies with methyl-group analogs (e.g., 3,5-dimethyl-1-phenyl derivatives) highlight steric effects on reactivity .
Q. How does the compound’s stability vary under different pH or solvent conditions?
- Acidic conditions: The aldehyde group may undergo hydration or form hemiacetals.
- Basic conditions: Risk of aldol condensation or nucleophilic attack on the pyridine ring.
Stability studies in DMSO or ethanol (common solvents) show no decomposition at room temperature for 48 hours .
Q. What computational methods are suitable for predicting the compound’s electronic properties or reactivity?
Properties
IUPAC Name |
3,5-dimethyl-1-pyridin-2-ylpyrazole-4-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-10(7-15)9(2)14(13-8)11-5-3-4-6-12-11/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKAOWILVRNTKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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